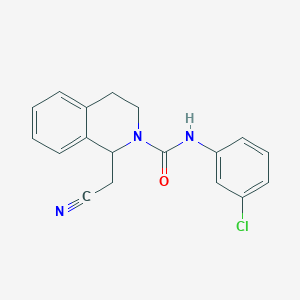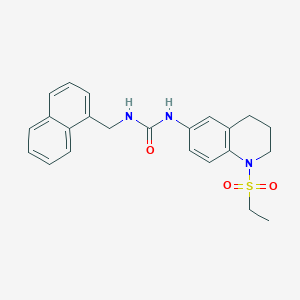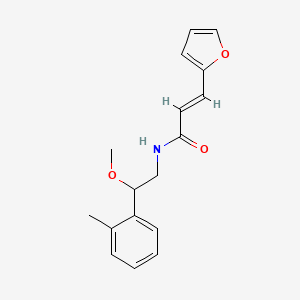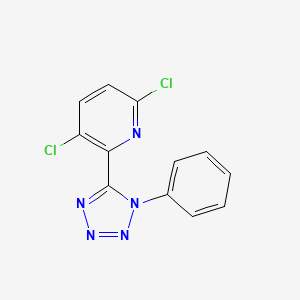
3,6-二氯-2-(1-苯基-1H-四唑-5-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” is a chemical compound with the molecular formula C12H7Cl2N5 . It has an average mass of 292.124 Da and a monoisotopic mass of 291.007843 Da .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine”, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .Molecular Structure Analysis
The molecular structure of “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” is characterized by a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels . The tetrasubstituted phenyl ring superimposes well with the NVP-BGJ398 in the 3TT0 co-crystal structure .Chemical Reactions Analysis
Tetrazoles, including “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine”, can undergo various chemical reactions. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
“3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . On heating, it decomposes and emits toxic nitrogen fumes . It dissolves in water and acetonitrile .科学研究应用
Antifungal Properties
DCTP has been investigated for its antifungal activities. Researchers synthesized dendrimeric chalcones containing 1H-tetrazole and 1,3,5-triazine cores. These compounds were characterized using techniques like Fourier transform infrared (FT-IR), mass spectrometry, nuclear magnetic resonance (NMR), and elemental analysis. In antifungal evaluations, some of these compounds exhibited moderate activities against tested organisms. Notably, compounds 7b, 7c, and 7f demonstrated good antifungal activities, while 7l and 7m emerged as lead molecules with excellent antifungal properties against a panel of fungi .
Biomedical Applications
Dendrimers, including those based on 1,3,5-triazine cores, are promising for drug delivery systems. DCTP’s well-defined bulbous structure, surface groups, and internal cavities make it suitable for biomedical applications. These chemically synthesized polymeric molecules offer advantages such as synthetic versatility, stability, and scalability. Their spherical shape and monomeric properties resemble proteins, making them valuable in drug delivery research .
Quantum Chemistry Studies
While not directly related to DCTP, studies on similar tetrazole-containing compounds provide insights into their properties. For instance, researchers have conducted quantum chemistry studies on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) and 1,1’-diamino-2,2’-dinitroethylene (FOX-7) mixtures. These studies involve density functional theory (DFT) optimization and molecular dynamics simulations to explore the mechanical properties and cohesive energy density (CED) of different mass ratios of the H4TTP/FOX-7 blend .
安全和危害
Tetrazoles, including “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine”, can be hazardous. They can burst vigorously when exposed to shock, fire, and heat on friction . They can also react with few active metals and produce new compounds which are explosives to shocks . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
未来方向
The future directions for “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” could involve its use in various applications. For instance, it could be used in the construction of new three-dimensional honeycomb frameworks with multiple functions for CO2 conversion and selective capture of C2H2, CO2, and benzene . It could also be used in the development of new antifungal agents .
作用机制
Target of Action
Tetrazole derivatives, in general, have been known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
They undergo reactions with few active metals and produce new compounds which are explosives to shocks .
Biochemical Pathways
The presence of free N-H causes the acidic nature of tetrazoles .
Pharmacokinetics
Tetrazoles are known to dissolve in water and acetonitrile .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes .
Action Environment
Tetrazoles are known to react vigorously when exposed to shock, fire, and heat on friction .
属性
IUPAC Name |
3,6-dichloro-2-(1-phenyltetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5/c13-9-6-7-10(14)15-11(9)12-16-17-18-19(12)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRAEEUEITZCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)
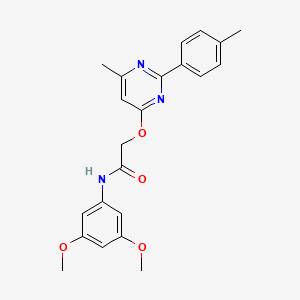
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)
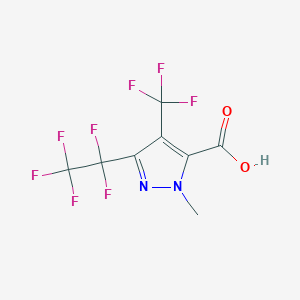
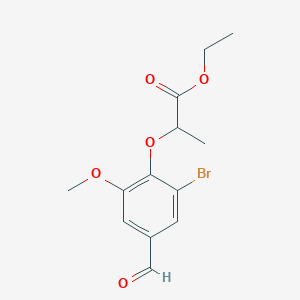
![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)
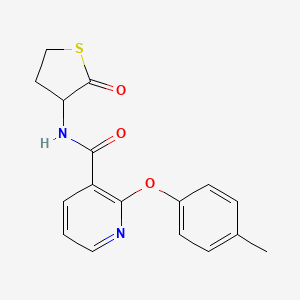
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
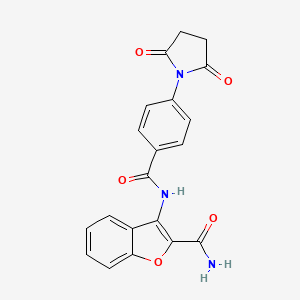
![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)
